5-(Chloromethyl)benzo[d]oxazole
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Overview
Description
5-(Chloromethyl)benzo[d]oxazole is a heterocyclic compound that features a benzene ring fused to an oxazole ring with a chloromethyl group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)benzo[d]oxazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid. This reaction forms 2-(chloromethyl)-1H-benzo[d]imidazole, which is then cyclized to form the desired oxazole derivative .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of benzoxazoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, and primary amines are commonly used.
Oxidation: Reagents such as potassium permanganate and hydrogen peroxide are employed.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are used for reduction reactions.
Major Products Formed
Substitution: Formation of various substituted oxazole derivatives.
Oxidation: Formation of oxazole derivatives with different oxidation states.
Reduction: Formation of benzoxazoline derivatives.
Scientific Research Applications
5-(Chloromethyl)benzo[d]oxazole has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)benzo[d]oxazole involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis. In anticancer research, it inhibits specific enzymes involved in cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Uniqueness
5-(Chloromethyl)benzo[d]oxazole is unique due to its chloromethyl group, which provides a reactive site for further chemical modifications. This makes it a versatile intermediate in the synthesis of various biologically active compounds .
Properties
Molecular Formula |
C8H6ClNO |
---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
5-(chloromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H6ClNO/c9-4-6-1-2-8-7(3-6)10-5-11-8/h1-3,5H,4H2 |
InChI Key |
UMSZCOKIZOCLDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CCl)N=CO2 |
Origin of Product |
United States |
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